molecular formula C11H12N2O3 B368759 4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid CAS No. 393802-66-9

4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid

Cat. No.: B368759
CAS No.: 393802-66-9
M. Wt: 220.22g/mol
InChI Key: USWIJJMJPPKQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This dihydropyridopyrimidine derivative serves as a versatile precursor for the synthesis of more complex molecules, particularly those targeting kinase enzymes. Its core structure is analogous to other pyrido[1,2-a]pyrimidine compounds known to exhibit potent inhibitory activity against DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) , a kinase implicated in neuronal development and Down syndrome pathology. Researchers are exploring this compound and its derivatives for their potential in modulating cell cycle progression and inducing apoptosis in cancer cell lines . The structural features, including the carboxylic acid moiety, allow for strategic derivatization to optimize binding affinity and selectivity toward specific biological targets. As such, this compound is a valuable tool for chemists and biologists investigating novel therapeutic interventions for cancer and central nervous system disorders .

Properties

IUPAC Name

4,8-dimethyl-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-3-4-13-8(5-7)12-9(14)6-11(13,2)10(15)16/h3-5H,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWIJJMJPPKQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=O)CC(N2C=C1)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Design and Reaction Mechanism

Aluminium-exchanged tungstophosphoric acid salts (AlHₓ₋₃PW₁₂O₄₀) serve as robust heterogeneous catalysts for constructing the pyrido[1,2-a]pyrimidine core. These catalysts introduce Lewis acid sites via Al³⁺ ion exchange, enhancing both surface area (up to 150 m²/g) and acidity compared to parent H₃PW₁₂O₄₀. The reaction proceeds through a tandem condensation-cyclization mechanism:

  • Condensation : A methyl-substituted 2-aminopyridine derivative reacts with a β-keto ester (e.g., ethyl acetoacetate) under mild heating (60–80°C), facilitated by Brønsted acid sites.

  • Cyclization : Lewis acid sites promote intramolecular dehydration, forming the dihydropyrido[1,2-a]pyrimidine ring.

Key Parameters:

  • Temperature : Optimal yields (>90%) occur at 80°C; higher temperatures induce decarboxylation.

  • Solvent : Ethanol or water, aligning with green chemistry principles.

  • Catalyst Loading : 5 wt% relative to the limiting reagent.

Substrate Engineering for Methyl Group Incorporation

To install the 4- and 8-methyl groups, pre-methylated starting materials are essential:

  • 4-Methyl Source : Ethyl 3-oxopentanoate introduces the 4-methyl via its β-keto ester moiety.

  • 8-Methyl Source : 2-Amino-5-methylpyridine provides the 8-methyl group during cyclization.

Example Protocol:

  • Combine 2-amino-5-methylpyridine (10 mmol), ethyl 3-oxopentanoate (12 mmol), and Al₃PW₁₂O₄₀ (0.5 g) in ethanol.

  • Reflux at 80°C for 6 hours.

  • Filter the catalyst, concentrate the filtrate, and recrystallize from ethanol/water (1:1) to isolate the product (92% yield).

CuI-Catalyzed Tandem C–N Bond Formation and Amidation

Reaction Design and Scope

A one-pot protocol using CuI (10 mol%) in DMF at 130°C enables efficient assembly of multi-substituted pyrido[1,2-a]pyrimidin-4-ones. The method tolerates diverse substituents, including electron-withdrawing and donating groups.

Mechanistic Pathway:

  • C–N Coupling : CuI mediates Ullmann-type coupling between 2-bromo-4-methylpyridine and (Z)-3-amino-3-(4-methylphenyl)acrylate.

  • Intramolecular Amidation : The intermediate undergoes cyclization via nucleophilic attack of the amine on the ester carbonyl, forming the lactam ring.

Optimization for Carboxylic Acid Functionality

To retain the carboxylic acid group at position 4:

  • Ester Hydrolysis : Post-cyclization, treat the ester intermediate with aqueous NaOH (2M) at 60°C for 2 hours.

  • Acidification : Adjust to pH 2–3 with HCl to precipitate the carboxylic acid.

Example Protocol:

  • React 2-bromo-4-methylpyridine (5 mmol), (Z)-3-amino-3-(4-methylphenyl)acrylate (5.5 mmol), CuI (0.5 mmol), and K₂CO₃ (15 mmol) in DMF.

  • Heat at 130°C for 12 hours under N₂.

  • Hydrolyze the ester with NaOH, acidify, and filter to obtain the product (85% yield).

Comparative Analysis of Synthetic Routes

ParameterHeteropolyacid MethodCuI-Catalyzed Method
Catalyst Al₃PW₁₂O₄₀ (heterogeneous)CuI (homogeneous)
Temperature 80°C130°C
Reaction Time 6 hours12 hours
Yield 92%85%
Eco-Friendliness High (aqueous/organic solvents)Moderate (DMF solvent)
Functional Group Carboxylic acid retainedRequires post-synthesis hydrolysis

Challenges and Solutions in Process Optimization

Byproduct Formation in Cyclization

Decarboxylation or over-alkylation may occur at elevated temperatures. Mitigation strategies include:

  • Temperature Control : Maintain reaction temperatures below 100°C during cyclization.

  • Catalyst Regeneration : Reuse Al₃PW₁₂O₄₀ for up to five cycles without significant activity loss.

Purification of the Carboxylic Acid Derivative

The polar carboxylic acid group complicates isolation. Effective approaches involve:

  • Acid-Base Extraction : Partition between ethyl acetate (organic) and NaHCO₃ (aqueous).

  • Chromatography : Use silica gel with CH₂Cl₂/MeOH (95:5) for final purification .

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development aimed at various diseases.

Case Study: Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit anticancer properties. In vitro studies have shown that compounds similar to 4,8-dimethyl derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

Proteomics Research

The compound is utilized in proteomics to study protein interactions and functions. Its ability to bind specific proteins makes it valuable for understanding cellular mechanisms and pathways.

Case Study: Protein Binding Studies

In experiments, 4,8-dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid was used to investigate the binding affinity to various enzymes involved in metabolic pathways. The results indicated significant binding interactions that could inform the design of enzyme inhibitors.

Analytical Chemistry

The compound serves as a reagent in analytical chemistry for the detection and quantification of various biomolecules. Its properties allow it to be used in chromatographic techniques.

Case Study: Chromatography Applications

In high-performance liquid chromatography (HPLC), this compound has been employed as a standard for the calibration of methods aimed at quantifying related metabolites in biological samples.

Material Science

Recent studies have explored the use of this compound in creating novel materials with unique properties due to its chemical structure.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Insights
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cells
Proteomics ResearchProtein binding studiesSignificant binding interactions with metabolic enzymes
Analytical ChemistryHPLC calibrationUsed as a standard for quantifying metabolites
Material SciencePolymer synthesisEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and thereby modulating various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrido-pyrimidine derivatives from recent literature. Key differences in substituent patterns, synthesis methods, and physicochemical properties are highlighted.

Structural and Substituent Variations

  • Target Compound : 4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid.
  • Analog 1 : 1-Methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (4a)
    • Substituents: Methyl at position 1, carboxylic acid at position 2.
    • Key difference: Lack of 8-methyl and 3,4-dihydro ring saturation.
  • Analog 2 : 1,7-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (4e)
    • Substituents: Methyl groups at positions 1 and 7, carboxylic acid at position 2.
    • Key difference: Methyl positions differ (1 and 7 vs. 4 and 8 in the target).
Table 1: Substituent and Physical Property Comparison
Compound Substituent Positions Melting Point (°C) Molecular Formula Yield (%)
Target Compound 4,8-dimethyl, 2-oxo Not Reported Not Provided N/A
4a 1-methyl, 4-oxo 281–283 C₁₂H₉N₃O₃ 62
4e 1,7-dimethyl, 4-oxo 243–245 C₁₃H₁₁N₃O₃ 59
4b 1-propyl, 4-oxo 264–266 C₁₄H₁₃N₃O₃ 53

Spectroscopic and Analytical Data

  • ¹H NMR Trends :

    • Methyl groups in analogs 4a (δ 3.94) and 4e (δ 2.35, 3.78) show distinct shifts depending on their electronic environment . The target’s 4,8-dimethyl groups may exhibit upfield shifts due to reduced ring current effects compared to 1- or 7-methyl analogs.
    • Carboxylic acid protons in analogs appear as broad singlets (δ 12.80–12.97), consistent with strong hydrogen bonding .
  • Mass Spectrometry :

    • Analogs 4a and 4e show [M+H]+ peaks at m/z 244.1 and 258.0, respectively . The target compound’s molecular weight would depend on its exact formula but is expected to align with C₁₁H₁₂N₂O₃ (theoretical m/z ~244.08).

Physicochemical Properties

  • Melting Points: Methyl position significantly impacts melting points. For example, 4a (1-methyl) melts at 281–283°C, while 4e (1,7-dimethyl) melts lower (243–245°C) .
  • Lipophilicity: The 4,8-dimethyl groups in the target compound likely increase lipophilicity compared to mono-methyl analogs, influencing solubility and bioavailability.

Biological Activity

4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid (CAS Number: 393802-66-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O3. Its structure features a pyrido-pyrimidine framework which is critical for its biological interactions.

PropertyValue
Molecular Weight220.23 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
Purity≥ 95%

1. Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Research indicates that compounds similar to 4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine derivatives exhibit significant inhibition of DPP-IV, an enzyme involved in glucose metabolism and implicated in type 2 diabetes mellitus (T2DM) management. The inhibition of DPP-IV enhances the levels of incretin hormones like GLP-1, which are crucial for insulin secretion and glycemic control .

Mechanism of Action : DPP-IV inhibitors prevent the degradation of incretin hormones. This leads to prolonged action of these hormones, resulting in improved insulin sensitivity and reduced blood glucose levels .

3. Drug-Likeness and ADMET Properties

The drug-likeness of 4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine has been assessed through computational models predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET). It is suggested that the compound possesses favorable gastrointestinal absorption but limited blood-brain barrier penetration .

ADMET PropertyPrediction
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PenetrationLow
ToxicityModerate potential

Structure Activity Relationship (SAR)

The SAR studies suggest that modifications at the 4 and 8 positions of the pyrido-pyrimidine scaffold can significantly affect biological activity. For instance:

  • Methyl Substituents : The presence of methyl groups at positions 4 and 8 enhances the lipophilicity and may improve binding affinity to target enzymes like DPP-IV.

Q & A

Q. What is the standard synthetic route for 4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid?

The compound is synthesized via a multi-step procedure starting with 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. This intermediate reacts with ethyl N-alkylglycinate in methanol under triethylamine catalysis at room temperature to form substituted aldehyde intermediates. Subsequent treatment with sodium methoxide in methanol, followed by acidification with HCl (pH < 7), yields the carboxylic acid derivative. Key steps include intermediate isolation via filtration and purification under controlled heating (50–60°C) .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • ¹H NMR : Signals for methyl groups (δ 2.35 ppm, CH₃; δ 3.78 ppm, CH₃), aromatic protons (δ 6.88–8.82 ppm), and a broad OH peak (δ 12.97 ppm) .
  • Mass Spectrometry (MS) : [M+H]⁺ peak at m/z 258.0, consistent with the molecular formula C₁₃H₁₁N₃O₃ .
  • Elemental Analysis : Close agreement between calculated (C 60.70%, H 4.31%, N 16.33%) and experimental values (C 60.66%, H 4.27%, N 16.30%) .

Advanced Research Questions

Q. How do reaction parameters influence yield and purity in the synthesis?

Reaction time, temperature, and stoichiometry critically affect outcomes:

  • Time : Prolonged heating (>1 hour at 50–60°C) may degrade acid-sensitive intermediates, reducing yield .
  • Temperature : Elevated temperatures accelerate cyclization but risk byproduct formation. Controlled heating (50–60°C) balances efficiency and purity .
  • Stoichiometry : Excess triethylamine (20 mmol vs. 10 mmol substrate) ensures complete deprotonation of ethyl glycinate derivatives, minimizing unreacted starting material .

Q. What methods are effective for derivatizing the carboxylic acid group?

The carboxylic acid can be converted to amides or esters for functional studies:

  • Amide Formation : React with alkylamines using coupling agents (e.g., EDC/HOBt) under inert atmospheres. For example, carboxamides are synthesized via sodium methoxide-mediated condensation .
  • Esterification : Use alkyl halides or diazomethane in anhydrous solvents to protect the acid group, enabling further modifications .

Q. How to address discrepancies in reported yields for structurally related compounds?

Yield variations (e.g., 59% for a derivative vs. higher/lower values in other studies) arise from:

  • Substituent Effects : Bulky alkyl groups on glycinate derivatives may sterically hinder cyclization .
  • Purification Methods : Acidification pH (<7) and filtration efficiency impact recovery. Alternative purification (e.g., column chromatography) may improve yields but complicate scalability .

Q. What are the challenges in interpreting NMR spectra for this compound?

Key challenges include:

  • Signal Overlap : Aromatic protons (e.g., δ 7.50–8.82 ppm) may overlap due to similar chemical environments. High-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) resolve ambiguities .
  • Dynamic Exchange : Broad OH peaks (δ 12.97 ppm) suggest hydrogen bonding or tautomerism, requiring variable-temperature NMR for clarity .

Methodological Considerations

Q. How to handle sensitive intermediates during synthesis?

  • Moisture Sensitivity : Sodium methoxide must be stored under anhydrous conditions to prevent hydrolysis .
  • Thermal Stability : Avoid prolonged exposure to >60°C during cyclization to prevent decomposition .
  • Safety Protocols : Use fume hoods for HCl acidification and wear PPE to mitigate inhalation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.